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Introduction to Dapagliflozin and In Vitro Release
Testing

Dapagliflozin is a highly potent, selective, and reversible inhibitor of the sodium-glucose cotransporter 2
(SGLT2) that functions by reducing renal glucose reabsorption, leading to urinary glucose excretion and
improved glycemic control in type 2 diabetes patients. According to the European Medicines Agency
(EMA), dapagliflozin is classified as a BCS Class III substance, characterized by high selubility and poor
permeability [1]. This classification has significant implications for dissolution testing, as the release rate

may potentially influence bioavailability under certain conditions.

In vitro drug release testing serves as a critical quality control tool for ensuring batch-to-batch consistency,
predicting in vivo performance, and supporting formulation development of dapagliflozin dosage forms.
With the recent approval of dapagliflozin and the absence of official pharmacopoeial methods, researchers
have developed and validated dissolution methodologies that can serve as scientific foundations for future
monographs [1]. These methods have been applied to various dosage forms, from conventional immediate-
release tablets to advanced drug delivery systems including selid lipid nanoparticles (SLNs) and

transferosomal dispersions for transdermal delivery [2] [3].

© 2026 Smolecule. All rights reserved. 1/13 Tech Support


https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://www.smolecule.com/products/s525008?utm_src=pdf-interest
https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554998/
https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9143250/
https://bijps.uobaghdad.edu.iq/index.php/bijps/article/view/3154
https://www.smolecule.com/products/s525008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Standard Dissolution Methodology for Immediate-
Release Tablets

Protocol for Dissolution Testing of Dapagliflozin Tablets

This protocol describes the validated dissolution method for dapagliflozin immediate-release tablets (5 mg

or 10 mg) using USP Apparatus II (paddle apparatus) [1].

Apparatus and Reagents:

e USP Dissolution Apparatus Il (Paddle apparatus)

e UV-Vis spectrophotometer with 1 cm quartz cells

e Vacuum filtration system with 0.44 ym cellulose membrane

¢ Quantitative paper filters (28 pm) or nylon syringe filters (0.22 pm)
e Simulated gastric fluid without enzymes, pH 1.2

e Methanol (HPLC grade)

e Dapagliflozin propanediol monohydrate reference standard

Procedure:

¢ Medium Preparation: Prepare 900 mL of simulated gastric fluid without enzymes (pH 1.2). Degas
the medium by vacuum filtration through a 0.44 pm cellulose membrane prior to use.

e Apparatus Setup: Pour the degassed medium into the vessel and allow it to equilibrate to 37 =
0.5°C. Set the paddle rotation speed to 50 rpm.

¢ Tablet Introduction: Carefully place one dapagliflozin tablet (5 mg or 10 mg) into each vessel,
ensuring the tablet sinks to the bottom without sticking to the vessel walls.

e Sampling Time Points: Withdraw 10 mL aliquots at specified time intervals: 0.5, 1, 1.5, 2, 3, 4, 5, 10,
and 20 minutes. Immediately replace with an equal volume of fresh dissolution medium maintained at
37 £ 0.5°C.

e Sample Filtration: Filter the withdrawn samples immediately through quantitative paper filters (28
pgm) or nylon syringe filters (0.22 pm).

e Spectrophotometric Analysis: Measure the absorbance of filtered samples at 224 nm against a
blank consisting of the dissolution medium.

e Calculation: Determine dapagliflozin concentration using a pre-established calibration curve (range:
0.5-15 pg/mL).

Table 1: Dissolution Test Conditions for Dapagliflozin Tablets
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Parameter Specification

Apparatus USP Apparatus Il (Paddle)

Medium Simulated gastric fluid without enzymes, pH 1.2
Volume 900 mL

Temperature 37+£0.5°C

Rotation Speed 50 rpm

Sampling Times

Analytical Wavelength

Filter Type

0.5,1,1.5, 2,3, 4,5, 10, 20 minutes

224 nm

Quantitative paper (28 pum) or Nylon syringe (0.22 pm)

Method Validation Parameters

The analytical methodology requires validation according to ICH Q2(R1) guidelines to ensure reliability and

accuracy [1].

Specificity: No interference from placebo constituents at the analytical wavelength of 224 nm, confirming

method specificity for dapagliflozin quantification.

Linearity: The method demonstrated excellent linearity in the concentration range of 0.5-15 pg/mL with a

correlation coefficient (r?) of 0.998.

Precision: Both intra-day and inter-day precision studies showed RSD values below 2%, indicating high

method repeatability and intermediate precision.

Accuracy: Recovery studies at three concentration levels (80%, 100%, and 120% of the target

concentration) yielded recovery rates of 80.72%, 98.47%, and 119.41%, respectively, demonstrating method

accuracy.
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Robustness: Evaluation through a 23 factorial design confirmed that minor variations in pH (£0.2), salt
concentration (+£0.10 g), and medium volume (+50 mL) did not significantly affect dissolution results (p >

0.05).

Table 2: Analytical Method Validation Summary

Validation Parameter Results Acceptance Criteria
Linearity Range 0.5-15 pg/mL -

Correlation Coefficient (r?) 0.998 >0.995

Precision (RSD) <2% <2%

Accuracy (Recovery) 80.72-119.41% 95-105%

LOD Experimentally confirmed -

LOQ Experimentally confirmed -

Robustness No significant effect (p>0.05) -

Dissolution Profile Comparison and Data Analysis

Profile Comparison Methods

Difference (f1) and Similarity (f2) Factors: The difference factor (f1) and similarity factor (f2) are
mathematical models recommended by regulatory authorities for comparing dissolution profiles [1]. The f1
factor calculates the percent difference between two curves at each time point, while the f2 factor is a

logarithmic transformation of the sum of squared differences between test and reference profiles.

Calculation Criteria:

¢ fl1 values between 0-15 and f2 values between 50-100 indicate similar dissolution profiles.
e For f2 calculation, a minimum of three time points excluding zero are required, with not more than one
mean difference of 210% between test and reference.
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Dissolution Efficiency (DE): This model statistically evaluates the equivalence of dissolution tests by
calculating the area under the dissolution curve versus time plot, expressed as a percentage of the rectangle
area described by 100% dissolution in the same time frame. The results can be analyzed using Student's t-test

for two-group comparisons or ANOVA for multiple groups, with a significance level of 0.05%.

Application to Commercial Tablets

Studies of commercial dapagliflozin tablets (5 mg and 10 mg strengths) from different batches demonstrated
similar dissolution profiles when analyzed using f1, f2, and dissolution efficiency methods [1]. These results
confirm batch-to-batch consistency and formulation equivalence, validating the developed dissolution

method as suitable for quality control of dapagliflezin tablets.

Advanced Formulation Testing Methods

Solid Lipid Nanoparticles (SLNs) Release Testing

Objective: To evaluate the release characteristics of dapagliflozin-loaded SLNs designed to enhance oral

bioavailability through controlled release [2].

Formulation Optimization: Dapagliflozin-SL.Ns were optimized using a three-factor, three-level Box-
Behnken design (BBD) with independent variables including polymer concentration (X1), surfactant
concentration (X2), and stirring duration (X3). Dependent variables assessed were entrapment efficiency

(%EE), cumulative drug release (%CDR), and particle size [2].

Characterization Parameters:

e Particle Size: Ranged from 100.13 £ 7.2 t0 399.08 + 2.4 nm

e Entrapment Efficiency: Varied from 68.26 £ 0.2 t0 94.46 = 0.7%

e Zeta Potential: Approximately -27.8 £ 1.01 mV for optimized formulations

¢ Polydispersity Index (PDI): Approximately 0.45 + 0.05, indicating moderate size distribution

Release Study Methodology:

e Employed in vitro Franz diffusion cells for release characterization
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e Optimized SLNs demonstrated sustained release profiles over extended periods
¢ The method allowed correlation between formulation variables and release characteristics

Table 3: Optimization Range for Dapagliflozin-Loaded SLNs

Factor Levels Impact on Responses

Polymer Concentration Multiple levels tested Affects entrapment efficiency and particle

(X1) size

Surfactant Concentration Multiple levels tested Influences particle size and drug release

(X2)

Stirring Duration (X3) Multiple levels tested Impacts particle size distribution and
entrapment

Particle Size (Y1) 100.13-399.08 nm Affects release rate and stability

Entrapment Efficiency 68.26-94.46% Impacts dose accuracy and release

(Y2) characteristics

Cumulative Drug Release Measured at various time Determines release profile and duration
(Y3) points

Transferosomal Dispersion Release Testing

Objective: To assess the release and permeation characteristics of dapagliflozin propanediol monohydrate-

loaded transferosomes developed for transdermal delivery [3].

Formulation Composition:

e Phospholipid to Edge Activator Ratio: 95:5% w/w (optimized formulation F6)
e Edge Activators Evaluated: Tween 80 and Span 60
e Drug Content: 5 mg dapagliflozin per formulation

Characterization Results:

e Entrapment Efficiency: 93 + 0.77% for Tween 80-based formulations (F6)
e Particle Size: 105.8 + 1.61 nm with PDI of 0.436 + 0.01
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e Zeta Potential: -35.15 mV, indicating good physical stability
e Viscosity: 155 + 1.95 cP
e Drug Content: 99.7 + 1.68%

Release and Permeation Testing:

¢ In Vitro Release: 99 £ 1.4% within 24 hours for optimized formulation (F6)

e EX Vivo Permeation: 289.8 £ 5.2 ug/cmz? (91% drug permeated) after 24 hours

¢ Analytical Techniques: FTIR confirmed compatibility between drug and excipients; SEM revealed
nano-sized spherical vesicles

Experimental Workflow and Data Analysis

The following diagram illustrates the comprehensive experimental workflow for dapagliflozin in vitro

release testing, covering both conventional and advanced formulations:
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Start: Dapagliflozin
Release Testing

Method Development

Apparatus Selection
(USP Apparatus 1)

Medium Optimization
(pH 1.2 Simulated Gastric Fluid)

'

Parameter Setting
(50 rpm, 37°C, 900 mL)

Analytical Method
(UV-Vis at 224 nm)

Method Validation

(Specificity Testing)
Linearity Assessment
(0.5-15 pg/mL)
Precision Evaluation
(RSD < 2%)
Accuracy Confirmation
(Recovery 95-105%)
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Critical Parameters and Troubleshooting

Method Optimization Considerations
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Medium Degassing: Proper degassing of the dissolution medium by vacuum filtration is essential, as
undissolved air bubbles can act as barriers to the dissolution process, potentially leading to variable results

and high standard deviations [1].

Filter Selection: The choice of filter material and pore size significantly impacts analytical results. Both
quantitative paper filters (28 pm) and nylon syringe filters (0.22 pm) have been successfully employed for
dapagliflozin dissolution testing, but compatibility should be verified for each formulation to prevent drug

adsorption [1].

Sink Conditions: Maintaining sink conditions throughout the test is crucial for obtaining physiologically
relevant release data. For dapagliflozin, the ratio of medium volume (900 mL) to drug dose (5-10 mg)

ensures adequate solubility, as the drug exhibits high solubility in acidic pH [1].

Advanced Formulation Considerations

SLN Characterization: Beyond standard dissolution testing, SLN formulations require comprehensive
characterization including particle size distribution, zeta potential, polydispersity index, and entrapment
efficiency to fully understand release behavior [2]. The crystalline change from drug to amorphous crystal

state, confirmed through DSC, XRD, and AFM analysis, significantly impacts release characteristics.

Transferosomal Evaluation: For transdermal delivery systems, both in vitro release and ex vivo permeation
studies are necessary to predict formulation performance. The optimized transferosomal formulation (F6)
containing Tween 80 as edge activator demonstrated superior entrapment efficiency, release characteristics,

and physical stability during three months of stability testing under ICH guidelines [3].

Conclusion

The developed and validated dissolution method for dapagliflozin using USP Apparatus II with simulated
gastric fluid (pH 1.2) at 50 rpm provides a robust, reproducible approach for quality assessment of
immediate-release tablets. The method demonstrates appropriate specificity, linearity, precision, accuracy,
and robustness for routine quality control applications. For advanced formulations including SLNs and
transferosomal dispersions, modified release testing approaches are necessary to characterize their unique

release profiles and delivery mechanisms. These standardized protocols support formulation development,
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quality control, and regulatory submissions for dapagliflozin-containing products across multiple delivery

platforms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 12/13 Tech Support


https://www.smolecule.com/products/s525008?utm_src=pdf-body
https://www.smolecule.com/products/s525008?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9143250/
https://bijps.uobaghdad.edu.iq/index.php/bijps/article/view/3154
https://www.smolecule.com/products/b525008#dapagliflozin-in-vitro-drug-release-testing-methods
https://www.smolecule.com/products/b525008#dapagliflozin-in-vitro-drug-release-testing-methods
https://www.smolecule.com/products/b525008#dapagliflozin-in-vitro-drug-release-testing-methods
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s525008?utm_src=pdf-bulk
https://www.smolecule.com/products/s525008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 13/13 Tech Support


https://www.smolecule.com/products/s525008?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

